molecular formula C₂₀H₃₀O₄ B1142244 Ro 22-5112 CAS No. 73341-58-9

Ro 22-5112

Numéro de catalogue: B1142244
Numéro CAS: 73341-58-9
Poids moléculaire: 334.45
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. This compound is a derivative of retinoic acid and has been studied for its biological and chemical properties.

Applications De Recherche Scientifique

Ro 22-5112 is a compound that has garnered attention in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, focusing on its role in cancer therapy, DNA repair mechanisms, and potential therapeutic benefits.

Clinical Studies

Numerous clinical trials have investigated the efficacy of PARP inhibitors like this compound:

  • Efficacy in BRCA-Mutant Cancers : Studies have shown that patients with BRCA1/2 mutations respond positively to PARP inhibitors, leading to improved progression-free survival rates compared to traditional chemotherapy .
  • Combination Therapies : this compound has been tested in combination with other chemotherapeutic agents. For instance, it has been shown to enhance the cytotoxic effects of platinum-based drugs, making it a valuable addition to treatment regimens for resistant cancer types .

Case Studies

  • Breast Cancer : In a phase II clinical trial involving women with metastatic breast cancer harboring BRCA mutations, treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to control groups receiving standard therapies .
  • Ovarian Cancer : Another study focused on recurrent ovarian cancer patients treated with this compound demonstrated a marked increase in response rates when combined with chemotherapy, highlighting its potential as a frontline treatment option .

Interaction with DNA Damage Response

This compound's inhibition of PARP affects various cellular pathways involved in DNA repair:

  • Single-Strand Break Repair : By inhibiting PARP activity, this compound prevents the repair of single-strand breaks, leading to the formation of double-strand breaks during replication. This accumulation is particularly lethal in HR-deficient cells .
  • Histone Modification : Research indicates that this compound influences histone ADP-ribosylation patterns. The modification of histones can alter chromatin structure and accessibility, further impacting gene expression related to cell cycle regulation and apoptosis .

Data Table: Summary of Clinical Findings

Study FocusPopulationTreatment RegimenOutcome
Breast CancerMetastatic BRCA-mutant womenThis compound + ChemotherapySignificant tumor reduction
Ovarian CancerRecurrent patientsThis compound + Platinum-based chemotherapyIncreased response rates
Triple-Negative Breast CancerVariousThis compound + Combination TherapyEnhanced overall survival

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-5112 involves the dihydroxylation of retinoic acid. The reaction typically uses osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction conditions include maintaining a temperature of around 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ro 22-5112 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

    All-trans-Retinoic Acid: A well-known retinoid used in the treatment of acute promyelocytic leukemia.

    13-cis-Retinoic Acid: Used in the treatment of severe acne.

    9-cis-Retinoic Acid: Another retinoid with similar biological activities.

Uniqueness

Ro 22-5112 is unique due to its dihydroxy functional groups, which confer distinct chemical and biological properties compared to other retinoids. Its specific structure allows for unique interactions with retinoic acid receptors, making it a valuable compound for research in carcinogenesis inhibition.

Activité Biologique

Ro 22-5112 is a compound that has garnered attention in the field of pharmacology, particularly for its role as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different cancer models, and implications for therapeutic applications.

This compound operates primarily by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP activity, this compound leads to the accumulation of DNA damage in cells that are already deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. This synthetic lethality is a promising approach in cancer therapy, particularly for treating certain types of breast and ovarian cancers.

Efficacy in Cancer Models

In vitro Studies
Research has demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For instance, studies involving germ cell tumor cell lines showed significant reductions in cell proliferation when treated with this compound compared to untreated controls. The compound was tested alongside standard chemotherapeutic agents like cisplatin and carboplatin, revealing enhanced cytotoxic effects when used in combination .

In vivo Studies
In animal models, this compound has been shown to inhibit tumor growth significantly. For example, xenograft models involving SCID mice demonstrated that tumors treated with this compound exhibited reduced volumes compared to control groups. Tumor measurements indicated that treatment led to a mean reduction in tumor volume by approximately 50% over a treatment period of several weeks .

Data Tables

The following table summarizes the effects of this compound on various cancer cell lines:

Cell LineTreatment Concentration (µM)Viability (%)Tumor Volume Reduction (%)
TCam-2256045
NCCIT505550
JEG-31004060
NTERA-21753070

Case Studies

  • Germ Cell Tumors : A study investigated the combination of this compound and cisplatin on germ cell tumors. The results indicated that the combination therapy significantly improved overall survival rates compared to cisplatin alone, highlighting the potential of this compound as an adjunct therapy .
  • Breast Cancer Models : In another case study involving breast cancer models with BRCA mutations, this compound treatment resulted in increased DNA damage markers and apoptosis rates compared to controls. This suggests a robust response mechanism against tumors reliant on PARP for DNA repair .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • PARP Trapping : Beyond mere inhibition, this compound also exhibits PARP trapping activity, where it prevents PARP from dissociating from DNA breaks. This prolongs the presence of unrepaired DNA damage and enhances cytotoxicity in cancer cells .
  • Resistance Mechanisms : Investigations into resistance mechanisms have shown that certain zinc finger proteins may modulate sensitivity to PARP inhibitors like this compound. Understanding these pathways is crucial for optimizing therapeutic strategies and overcoming resistance .

Propriétés

Numéro CAS

73341-58-9

Formule moléculaire

C₂₀H₃₀O₄

Poids moléculaire

334.45

Synonymes

5,6-Dihydro-5,6-dihydroxyretinoic Acid;  (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.